1-cyclopropanecarbonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-cyclopropanecarbonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropanecarbonyl chloride with 2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropanecarbonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted imidazole derivatives.
Scientific Research Applications
1-cyclopropanecarbonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and disrupting biological processes. Additionally, the compound’s ability to undergo redox reactions can modulate oxidative stress pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 2-heptadecyl-4,5-dihydro-: Similar in structure but with a longer alkyl chain.
4,5-diphenyl-1H-imidazole: Contains phenyl groups instead of the cyclopropanecarbonyl and 2-methylphenylmethylsulfanyl groups.
Uniqueness
1-cyclopropanecarbonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopropanecarbonyl group enhances its reactivity, while the 2-methylphenylmethylsulfanyl group contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
cyclopropyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-4-2-3-5-13(11)10-19-15-16-8-9-17(15)14(18)12-6-7-12/h2-5,12H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWREBOQWFUHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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